![molecular formula C9H9ClN2O B2570016 2-{5-氯-1H-吡咯并[2,3-b]吡啶-2-基}乙醇 CAS No. 2126177-41-9](/img/structure/B2570016.png)

2-{5-氯-1H-吡咯并[2,3-b]吡啶-2-基}乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

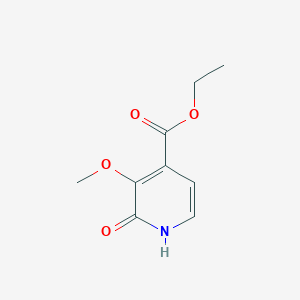

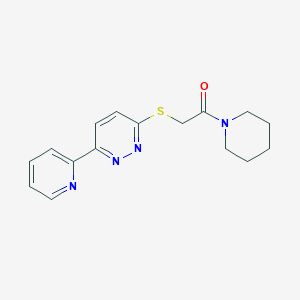

“2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl}ethan-1-ol” is a chemical compound with the empirical formula C7H5ClN2 . It is a solid substance and is a derivative of 5-Chloro-1H-pyrrolo[2,3-b]pyridine . This compound is used as a reagent in the synthesis of potent VEGFR-2 inhibitors .

Molecular Structure Analysis

The molecular structure of “2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl}ethan-1-ol” can be represented by the SMILES stringClc1ccc2[nH]ccc2n1 . The compound has a molecular weight of 152.58 and a monoisotopic mass of 152.014130 Da . Physical And Chemical Properties Analysis

The compound “2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl}ethan-1-ol” has a density of 1.4±0.1 g/cm3, a boiling point of 290.5±20.0 °C at 760 mmHg, and a flash point of 157.1±7.4 °C . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor .科学研究应用

Kinase Inhibitor

The compound is structurally similar to pexidartinib , a kinase inhibitor drug used for the treatment of symptomatic tenosynovial giant cell tumor (TGCT), a rare type of joint tumor . It acts by inhibiting multiple receptor tyrosine kinases including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit) and fms-like tyrosine kinase-3 (Flt-3) .

Crystal Structure Studies

The compound can be used in crystal structure studies. For example, the dihydrochloride salt of pexidartinib, which is structurally similar to the compound , was synthesized and the crystal structure of its dihydrate was determined from single crystal data .

Pharmaceutical Research

The compound can be used in pharmaceutical research. For instance, the dihydrochloride salt of pexidartinib forms N–H···O and N–H···Cl interactions with neighboring water molecules and chloride ions, respectively . This knowledge can be valuable for further studies, such as the investigation of biological and physicochemical properties .

Synthesis of Potent VEGFR-2 Inhibitors

The compound can be used as a reagent in the synthesis of potent VEGFR-2 inhibitors .

Intermediate in the Synthesis of Venetoclax

The compound can be used as an intermediate in the synthesis of Venetoclax, a potent and selective BCL-2 inhibitor that achieves potent antitumour activity while sparing platelets .

Cell Migration and Invasion Studies

The compound can be used in studies related to cell migration and invasion .

Antileishmanial Efficacy Studies

The compound can be used in studies related to antileishmanial efficacy against visceral leishmaniasis (VL) .

安全和危害

作用机制

Target of Action

Compounds with similar structures, such as pexidartinib, are known to inhibit multiple receptor tyrosine kinases .

Mode of Action

It can be inferred that, like other kinase inhibitors, it likely binds to the active site of the kinase, preventing the transfer of phosphate groups to the substrate and thus inhibiting the kinase’s activity .

Biochemical Pathways

Kinase inhibitors generally affect signal transduction pathways, leading to changes in cell growth and differentiation .

Result of Action

Kinase inhibitors typically result in the inhibition of cell growth and proliferation .

属性

IUPAC Name |

2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c10-7-3-6-4-8(1-2-13)12-9(6)11-5-7/h3-5,13H,1-2H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGDWPEWWNHRFOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(NC2=NC=C1Cl)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl}ethan-1-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-5-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2569933.png)

![ethyl 2-(2-((4-butyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2569937.png)

![ethyl 3-cyclopentyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2569940.png)

![(Z)-2,5-dichloro-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2569942.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2569945.png)

![4-benzoyl-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2569954.png)